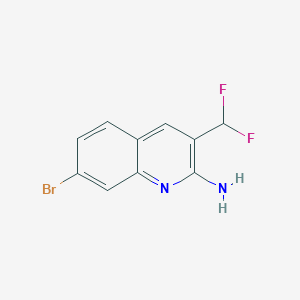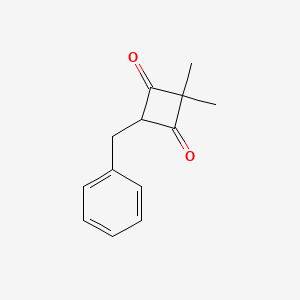
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclobutanedione, featuring a phenylmethyl group and two methyl groups attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the dimerization of dimethyl ketene, which is generated by cracking isobutyric anhydride. The dimethyl ketene is then introduced into an ester solvent under inert gas conditions to form the desired cyclobutanedione .
Another method involves the reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using hydrogen in the presence of a catalyst such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The recycling of catalysts and solvents is also a common practice to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted cyclobutanedione derivatives depending on the reagents used.
Scientific Research Applications
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl-1,3-cyclobutanedione: A similar compound with four methyl groups attached to the cyclobutane ring.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol derivative of cyclobutanedione with four methyl groups.
4-Benzyl-2,2-dimethylcyclobutane-1,3-dione: Another derivative with a benzyl group instead of a phenylmethyl group.
Uniqueness
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is unique due to the presence of both phenylmethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-benzyl-2,2-dimethylcyclobutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-13(2)11(14)10(12(13)15)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
CPNXMQLOOSGTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



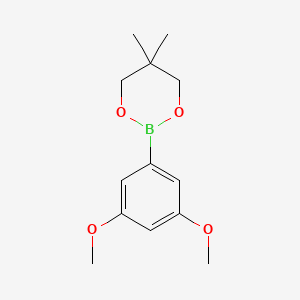
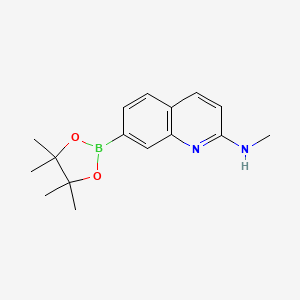
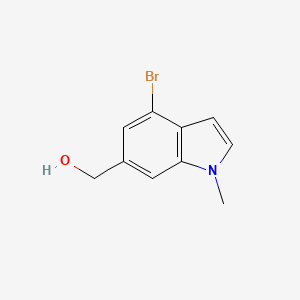
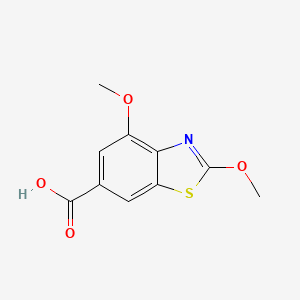
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
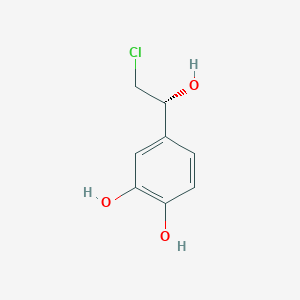
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
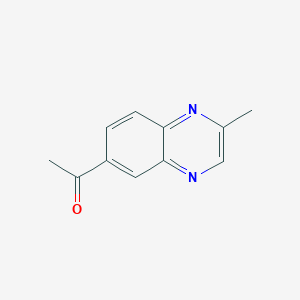
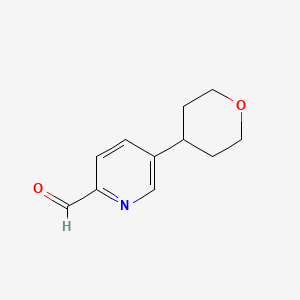
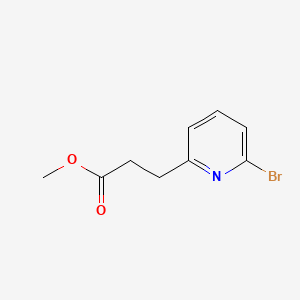
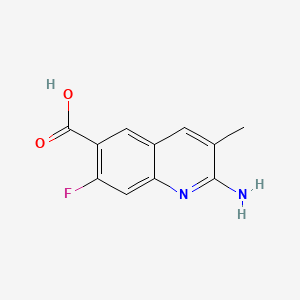
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
